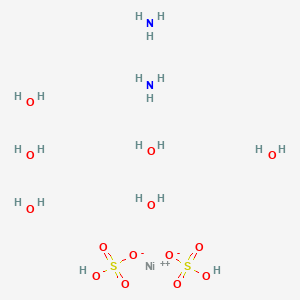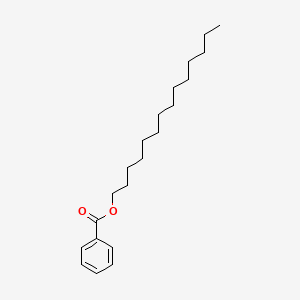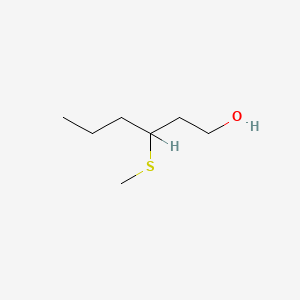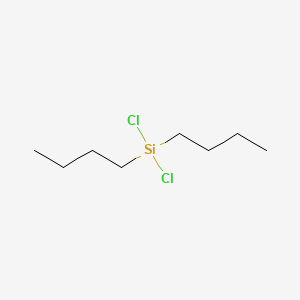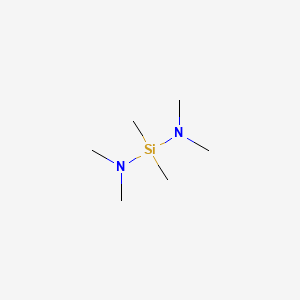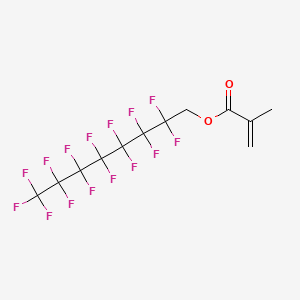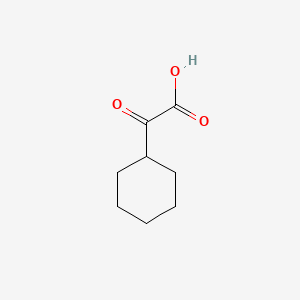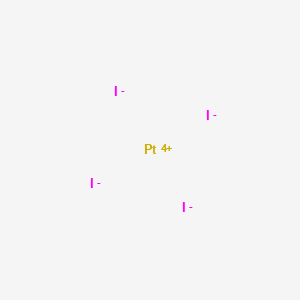
四碘化铂(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(4+) tetraiodide, also known as platinum(IV) iodide, is an inorganic compound with the chemical formula PtI₄. It is a dark brown diamagnetic solid and is one of several binary iodides of platinum.
科学研究应用
Platinum(4+) tetraiodide has several scientific research applications, including:
Chemistry: It is used in the synthesis of various platinum-based compounds and complexes.
Biology: Platinum compounds, including platinum(4+) tetraiodide, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Platinum-based compounds are explored for their potential use in cancer treatment and other medical applications.
Industry: Platinum(4+) tetraiodide is used in the production of advanced materials and catalysts
准备方法
Synthetic Routes and Reaction Conditions
Platinum(4+) tetraiodide can be synthesized through the direct reaction of platinum with iodine:
Pt+2I2→PtI4
This reaction involves heating platinum in the presence of iodine, resulting in the formation of platinum(4+) tetraiodide .
Another method involves the decomposition of hydrogen hexaiodoplatinate(IV) at 80°C:
H2[PtI6]→PtI4+2HI
This method provides an alternative route to obtain platinum(4+) tetraiodide .
Industrial Production Methods
Industrial production of platinum(4+) tetraiodide typically involves the direct reaction of platinum with iodine due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
化学反应分析
Types of Reactions
Platinum(4+) tetraiodide undergoes several types of chemical reactions, including:
- When heated, platinum(4+) tetraiodide decomposes into platinum and iodine:
Decomposition: PtI4→Pt+2I2
When dissolved in hydroiodic acid, platinum(4+) tetraiodide forms hydrogen hexaiodoplatinate(IV):Formation of Complexes: PtI4+2HI→H2[PtI6]
Common Reagents and Conditions
Decomposition: Heating platinum(4+) tetraiodide results in its decomposition.
Formation of Complexes: Hydroiodic acid is commonly used to form hydrogen hexaiodoplatinate(IV) from platinum(4+) tetraiodide.
Major Products Formed
Decomposition: Platinum and iodine are the major products formed.
Formation of Complexes: Hydrogen hexaiodoplatinate(IV) is the major product formed.
作用机制
The mechanism of action of platinum(4+) tetraiodide involves its interaction with other molecules to form complexes. In biological systems, platinum compounds can interact with DNA and proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
Iridium tetraiodide: Similar to platinum(4+) tetraiodide, iridium tetraiodide is another binary iodide of a transition metal.
Platinum(II) iodide: This compound has a lower oxidation state of platinum compared to platinum(4+) tetraiodide.
Uniqueness
Platinum(4+) tetraiodide is unique due to its higher oxidation state and specific chemical properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill .
属性
CAS 编号 |
7790-46-7 |
|---|---|
分子式 |
I4Pt |
分子量 |
702.70 g/mol |
IUPAC 名称 |
tetraiodoplatinum |
InChI |
InChI=1S/4HI.Pt/h4*1H;/q;;;;+4/p-4 |
InChI 键 |
RNJPWBVOCUGBGY-UHFFFAOYSA-J |
SMILES |
[I-].[I-].[I-].[I-].[Pt+4] |
规范 SMILES |
I[Pt](I)(I)I |
物理描述 |
Brownish-black to black solid; Soluble in water; [Merck Index] Black powder; Decomposed by water; [Alfa Aesar MSDS] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


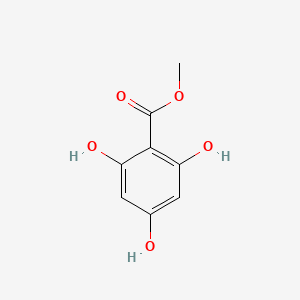
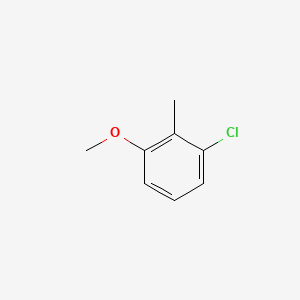
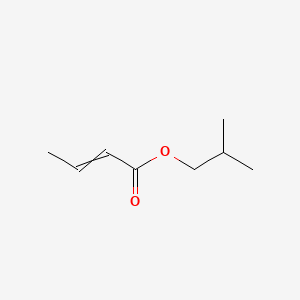
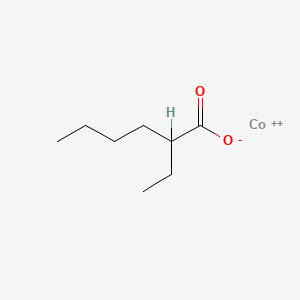
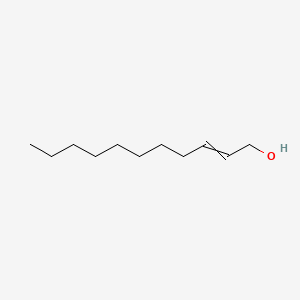
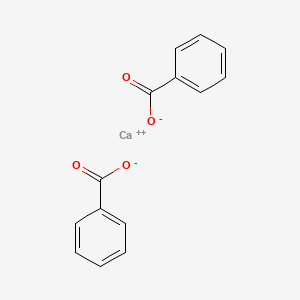
![7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1580873.png)
